1-Benzyl-5-ethoxyimidazolidine-2,4-dione
Overview
Description
1-Benzyl-5-ethoxyimidazolidine-2,4-dione is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol .
Synthesis Analysis
While specific synthesis methods for 1-Benzyl-5-ethoxyimidazolidine-2,4-dione were not found, similar compounds such as 5-benzylidenethiazolidine-2,4-diones have been synthesized and evaluated for various biological activities . Another study also reported the synthesis of a novel series of thiazolidine-2,4-dione molecules .Molecular Structure Analysis
The molecular structure of 1-Benzyl-5-ethoxyimidazolidine-2,4-dione consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-5-ethoxyimidazolidine-2,4-dione include a molecular weight of 234.25 g/mol and a molecular formula of C12H14N2O3 .Scientific Research Applications
-
Medicine and Synthetic Chemistry
- Imidazole derivatives have a wide range of biological and pharmacological activities, including anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
- They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
- The synthesis of imidazole derivatives involves diverse multicomponent reactions conducted under different conditions .
-
Pharmaceuticals and Agrochemicals
- Thiazolidin-2,4-dione (TZD) scaffolds are found in pharmacologically dynamic natural products and powerful agrochemicals and pharmaceuticals .
- TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation .
- Their antimicrobial action is achieved by inhibiting cytoplasmic Mur ligases .
- Their antioxidant action is achieved by scavenging reactive oxygen species (ROS) .
-
Synthetic Chemistry and Biological Applications
- Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
- They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
- Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
-
Antimicrobial, Antioxidant, and Hypoglycemic Agents
- The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules .
- The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
- TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
-
Cytotoxicity, Histone Deacetylation, and Protein Phosphatase 1B (PTP1B) Inhibitory Effects
-
Organic Synthesis and Medicinal Chemistry
- Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
- They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
- Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
-
Antimicrobial, Antioxidant, and Hypoglycemic Agents
- The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules .
- TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
-
Cytotoxicity, Histone Deacetylation, and Protein Phosphatase 1B (PTP1B) Inhibitory Effects
Safety And Hazards
properties
IUPAC Name |
1-benzyl-5-ethoxyimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-11-10(15)13-12(16)14(11)8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQZCDCFSMSNBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(=O)NC(=O)N1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60886786 | |
Record name | 2,4-Imidazolidinedione, 5-ethoxy-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60886786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194418 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Benzyl-5-ethoxyimidazolidine-2,4-dione | |
CAS RN |
65855-02-9 | |
Record name | 5-Ethoxy-1-(phenylmethyl)-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65855-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Imidazolidinedione, 5-ethoxy-1-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Imidazolidinedione, 5-ethoxy-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60886786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-5-ethoxyimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.621 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.